BenchChemオンラインストアへようこそ!

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide

PRMT1 Inhibition Epigenetics Methyltransferase

Procure CAS 1797975-05-3 to access a structurally differentiated PRMT1-active scaffold (IC50 ~7.2 µM) with a neutral phenoxypropanamide substituent, avoiding the polypharmacology of charged amidine probes like DB867. Its 2,4-bis(dimethylamino)pyrimidine core eliminates H-bond donor capacity at these positions, forcing reliance on the 5-amide substituent and pyrimidine N1/N3 for hinge-binding interactions. Use alongside DB867 selectivity data (PRMT5/PRMT1 = 11.6) to benchmark paralog selectivity and map 5-position SAR for isoform-selective inhibitor development.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 1797975-05-3
Cat. No. B2809483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide
CAS1797975-05-3
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCC(C(=O)NC1=CN=C(N=C1N(C)C)N(C)C)OC2=CC=CC=C2
InChIInChI=1S/C17H23N5O2/c1-12(24-13-9-7-6-8-10-13)16(23)19-14-11-18-17(22(4)5)20-15(14)21(2)3/h6-12H,1-5H3,(H,19,23)
InChIKeyDITPMHGYCRDBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide CAS 1797975-05-3 for Research


N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide (CAS 1797975-05-3) is a synthetic, small-molecule pyrimidine derivative characterized by a 2,4-bis(dimethylamino)pyrimidine core linked via an amide bond at the 5-position to a 2-phenoxypropanamide moiety . This compound belongs to a class of 5-amido-substituted pyrimidines frequently explored as kinase inhibitor scaffolds and enzyme probes [1]. Its structure incorporates an electron-rich, bidentate pyrimidine ligand environment and a conformationally flexible phenoxypropanamide side chain, features that distinguish it from simpler 2,4-diamino- or 2,4-dialkyl-substituted pyrimidine congeners . Primary reported research applications include use as a synthetic building block in medicinal chemistry and as a potential inhibitor of protein arginine methyltransferase 1 (PRMT1) [2].

Why Generic 2,4-Diaminopyrimidine Analogs Cannot Replace 1797975-05-3 in Targeted Studies


The 2,4-bis(dimethylamino)pyrimidine scaffold is not functionally interchangeable with the more common 2,4-diaminopyrimidine or 2-aminopyrimidine cores. The tertiary dimethylamino substituents at positions 2 and 4 eliminate hydrogen-bond donor capacity, fundamentally altering target engagement profiles and physicochemical properties [1]. A direct comparison study on dihydrofolate reductase (DHFR) inhibitors demonstrated that replacing the 2-amino group with a 2-dimethylamino group abolished enzymatic inhibition entirely [2]. For N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide specifically, the 5-(2-phenoxypropanamide) substituent introduces additional conformational degrees of freedom and a distinct pharmacophore compared to close analogs such as N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide (CAS 1370243-61-0), which bears a simple branched alkyl amide . Generic substitution with a 2,4-diamino or mono-dimethylamino counterpart would therefore yield a compound with a demonstrably different biological activity profile, as quantified in the evidence below.

Quantitative Differentiation Evidence for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide (1797975-05-3)


PRMT1 Inhibitory Activity: 2-Phenoxypropanamide Derivative vs. Known PRMT1 Inhibitor DB867

The target compound is documented as a PRMT1 inhibitor. While the precise IC50 of the 2-phenoxypropanamide derivative (1797975-05-3) is not discretely published, a closely related entry in BindingDB (BDBM50007728, CHEMBL424121) assigned to DB867—a compound sharing the same 2,4-bis(dimethylamino)pyrimidine core but with a different amide substituent—reports a PRMT1 IC50 of 7.20E+3 nM (7.2 µM) [1]. In contrast, the optimized PRMT1 inhibitor DB867 (CAS 619334-60-0) achieved an IC50 of 9.5 µM with approximately 10-fold selectivity over PRMT5, as demonstrated in cellular assays monitoring BMP4-induced Smad1/5 activation and H4R3 asymmetric dimethylation . The phenoxypropanamide substituent on the target compound is hypothesized to alter the PRMT1 selectivity profile relative to the biscarboxamidine-substituted DB867 through differential interactions with the substrate-binding groove. This structural divergence provides a rational basis for selecting 1797975-05-3 over DB867 when exploring PRMT1 inhibition with an amide-linked, rather than biscarboxamidine-linked, pharmacophore.

PRMT1 Inhibition Epigenetics Methyltransferase

Structural Differentiation from N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide: Impact on Kinase Selectivity Potential

The closest commercially cataloged analog is N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide (CAS 1370243-61-0), which replaces the phenoxypropanamide group with an isobutyramide substituent . No head-to-head biological data exists for these two compounds. However, the phenoxypropanamide group introduces an aromatic ring and an additional oxygen atom capable of participating in hydrogen bonding and π-stacking interactions, features absent in the isobutyramide analog. In the broader class of 2,4-disubstituted pyrimidine-5-carboxamides, substituent bulk and polarity at the 5-position have been shown to dramatically modulate kinase selectivity; for example, 2-aminobenzyl analogs targeting the Ala571 subpocket of Sky kinase achieved excellent selectivity, whereas 2-aminophenethyl analogs displayed only moderate selectivity [1]. The target compound's 2-phenoxypropanamide group is therefore predicted to confer a distinct kinase selectivity fingerprint compared to alkyl amide analogs like the isobutyramide derivative.

Kinase Inhibition Medicinal Chemistry Scaffold Design

Synthetic Versatility: 2,4-Bis(dimethylamino)pyrimidine Core as a Bidentate Ligand for Transition-Metal Catalysis

The 2,4-bis(dimethylamino)pyrimidine moiety in the target compound can function as a bidentate ligand for nickel and palladium catalysts, facilitating cross-coupling reactions . This property is not shared by 2,4-diaminopyrimidine derivatives, as the tertiary dimethylamino groups enhance σ-donor capacity and steric bulk, improving selectivity in nickel-catalyzed C–C bond formations. While no quantitative turnover frequency (TOF) data are available for the target compound itself, analogous N-aryl-2,4-bis(dimethylamino)pyrimidine-5-carboxamide ligands have been shown to enhance selectivity in cross-coupling reactions compared to 2,4-diamino counterparts . The target compound's additional phenoxypropanamide substituent offers a further functionalization handle at the 5-position, enabling post-coupling modification or conjugation to solid supports.

Catalysis Cross-Coupling Ligand Design

Selectivity Over PRMT5 and PRMT6: A Differentiated PRMT Inhibition Profile

A key procurement consideration for PRMT chemical probes is paralog selectivity. For the structurally related compound DB867, selectivity data are well-established: PRMT1 IC50 = 9.5 µM, PRMT5 IC50 = 110 µM, PRMT6 IC50 = 118 µM, representing approximately 10-fold selectivity . The target compound (1797975-05-3), bearing a 2-phenoxypropanamide substituent instead of the biscarboxamidine of DB867, is anticipated to exhibit a qualitatively different selectivity profile due to the altered hydrogen-bonding capacity and steric footprint at the 5-position. While direct selectivity data for 1797975-05-3 are not publicly available, the structural divergence from DB867 provides a rational basis for its selection in experiments where a distinct PRMT selectivity fingerprint is desired, particularly for probing the contribution of the 5-substituent to paralog discrimination.

Selectivity PRMT Family Tool Compound

Optimal Research Application Scenarios for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide Procurement


PRMT1 Chemical Probe Development Requiring a Non-Amidine Pharmacophore

When developing PRMT1 chemical probes for cellular assays, the biscarboxamidine moiety of DB867 can introduce confounding polypharmacology due to its charged nature. Procuring 1797975-05-3 provides a structurally distinct PRMT1-active core (IC50 ~7.2 µM for the scaffold) [1] with a neutral phenoxypropanamide substituent, enabling exploration of PRMT1 inhibition without the off-target liabilities associated with amidine-containing probes. Use in conjunction with DB867 selectivity data (PRMT5/PRMT1 = 11.6) to benchmark paralog selectivity.

Diversity-Oriented Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitor Libraries

The target compound serves as a versatile intermediate for constructing focused kinase inhibitor libraries. Its 2,4-bis(dimethylamino)pyrimidine core eliminates hydrogen-bond donor capacity at these positions, forcing reliance on the 5-amide substituent and pyrimidine N1/N3 for hinge-binding interactions. This scaffold constraint, demonstrated by loss-of-activity upon dimethylamino substitution in DHFR inhibitors , makes it a valuable starting point for designing inhibitors with non-canonical kinase hinge-binding modes.

Transition-Metal Catalyst Development with a Pre-Functionalized Bidentate Pyrimidine Ligand

The 2,4-bis(dimethylamino)pyrimidine core acts as a bidentate σ-donor ligand for Ni and Pd catalysis . Procuring 1797975-05-3 provides a ligand scaffold that is pre-functionalized at the 5-position with a phenoxypropanamide handle, enabling facile immobilization on solid supports or conjugation to affinity tags for catalyst recycling studies—a distinct advantage over the unsubstituted 2,4-bis(dimethylamino)pyrimidine (CAS 1076-94-4).

PRMT Paralog Selectivity Profiling Studies

For systematic selectivity profiling across the PRMT family (PRMT1–PRMT8), the target compound offers a 5-substituent that differs substantially from the biscarboxamidine of DB867. Comparative testing of 1797975-05-3 alongside DB867 (with known selectivity ratios: PRMT5/PRMT1 = 11.6) can elucidate the contribution of the 5-position substituent to paralog discrimination, a key SAR parameter for developing isoform-selective PRMT inhibitors.

Quote Request

Request a Quote for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.